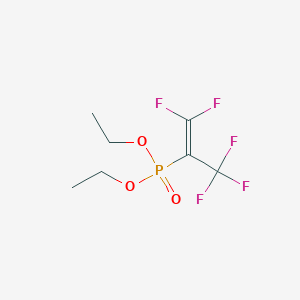
Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate is a chemical compound with the molecular formula C7H10F5O3P It is a fluorinated phosphonate ester, characterized by the presence of five fluorine atoms attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate typically involves the reaction of diethyl phosphite with a fluorinated alkene. One common method is the addition of diethyl phosphite to 1,1,3,3,3-pentafluoropropene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound yields phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of functionalized phosphonates.
Aplicaciones Científicas De Investigación
Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate involves its interaction with molecular targets through its fluorinated and phosphonate functional groups. These interactions can lead to the modulation of enzyme activity, alteration of biochemical pathways, and changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate include other fluorinated phosphonates and fluorinated alkenes, such as:
- Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate
- 1,2,3,3,3-Pentafluoropropene
- 1,1,1,3,3-Pentafluoropropane
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of fluorine atoms and the presence of the phosphonate ester group. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
80982-75-8 |
|---|---|
Fórmula molecular |
C7H10F5O3P |
Peso molecular |
268.12 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-1,1,3,3,3-pentafluoroprop-1-ene |
InChI |
InChI=1S/C7H10F5O3P/c1-3-14-16(13,15-4-2)5(6(8)9)7(10,11)12/h3-4H2,1-2H3 |
Clave InChI |
LQXJKTIACUSKSH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=C(F)F)C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


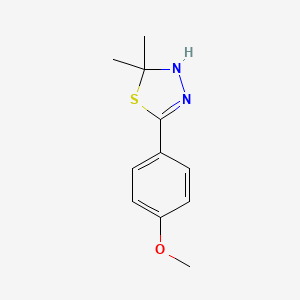
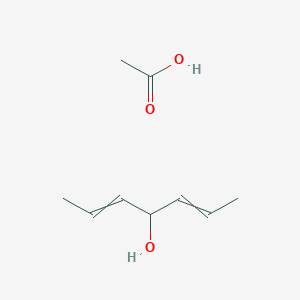
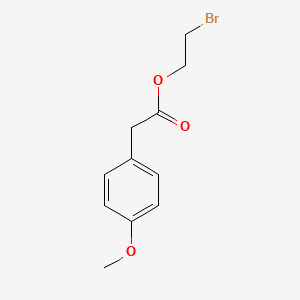
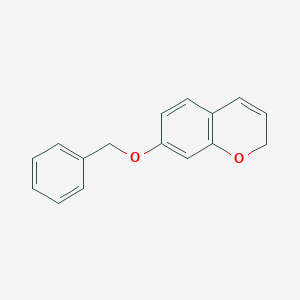

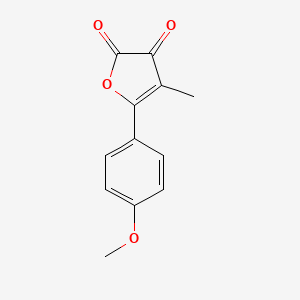
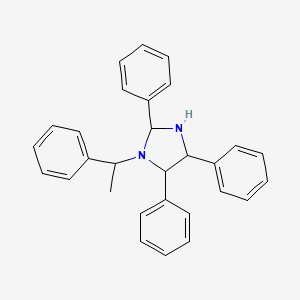
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)
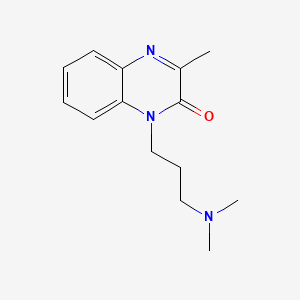
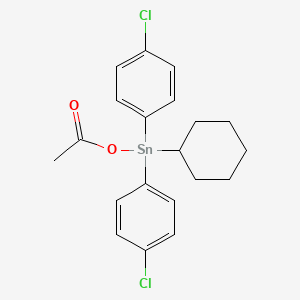


![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
